molecular formula C8H16ClN B6276005 N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 2763756-02-9

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No.: B6276005
CAS No.: 2763756-02-9
M. Wt: 161.7
InChI Key:
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Description

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride: is a chemical compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.

    Amination: The amine group is introduced through amination reactions, often using ammonia or primary amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the amine group, where the N-methyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of N-methylbicyclo[2.2.1]heptan-1-one.

    Reduction: Formation of N-methylbicyclo[2.2.1]heptan-1-amine.

    Substitution: Formation of various N-substituted bicyclo[2.2.1]heptan-1-amines.

Scientific Research Applications

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to neurotransmitter activity and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

    Chemical Research: The compound is used in the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in neurotransmitter release and signal transduction pathways. This makes it a valuable tool in studying the central nervous system and developing new therapeutic agents.

Comparison with Similar Compounds

  • N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
  • N-methylbicyclo[2.2.1]heptan-3-amine hydrochloride
  • N-methylbicyclo[2.2.1]heptan-4-amine hydrochloride

Comparison:

  • Structural Differences: The position of the amine group varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Properties: N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride is unique due to its specific amine position, which influences its interaction with molecular targets and its overall stability.

Properties

CAS No.

2763756-02-9

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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